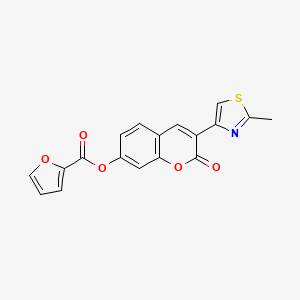

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Description

The compound 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a coumarin derivative featuring a thiazole substituent at position 3 and a furan-2-carboxylate ester at position 5. Coumarins are lactones of 2-hydroxyphenylpropanoic acid, widely studied for their pharmacological activities, including anticoagulant, anticancer, and antimicrobial properties. The furan-2-carboxylate ester at position 7 may enhance lipophilicity, influencing bioavailability and binding interactions.

Properties

Molecular Formula |

C18H11NO5S |

|---|---|

Molecular Weight |

353.3 g/mol |

IUPAC Name |

[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl] furan-2-carboxylate |

InChI |

InChI=1S/C18H11NO5S/c1-10-19-14(9-25-10)13-7-11-4-5-12(8-16(11)24-17(13)20)23-18(21)15-3-2-6-22-15/h2-9H,1H3 |

InChI Key |

UYPWCTIJAMULQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Pechmann Condensation

A modern adaptation employs microwave irradiation to enhance reaction efficiency. For example:

-

Reactants : Salicylaldehyde (1) and ethyl acetoacetate.

-

Catalyst : Piperidine.

-

Conditions : Ethanol solvent, 45°C, 5 minutes under 50 W microwave irradiation.

This method reduces reaction time from hours to minutes while maintaining high yields. The product, 3-acetylcoumarin (2) , serves as the precursor for subsequent functionalization.

Thiazole Ring Formation via Hantzsch Reaction

The thiazole moiety is introduced through the Hantzsch thiazole synthesis , which couples α-halocarbonyl compounds with thioamides.

Bromoacetylcoumarin Intermediate

Thiazole Cyclization

Table 1: Optimization of Thiazole Ring Formation

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature | 80°C (12 h) | 100°C (10 min) |

| Solvent | Ethanol | Ethanol |

| Catalyst | Glacial acetic acid | Glacial acetic acid |

| Yield | 60–70% | 75% |

Microwave irradiation significantly improves reaction efficiency, reducing energy consumption and byproduct formation.

Esterification with Furan-2-carboxylic Acid

The final step involves esterifying the hydroxyl group at the 7-position of the coumarin core with furan-2-carboxylic acid.

Steglich Esterification

-

Reactants : 7-Hydroxycoumarin-thiazole intermediate and furan-2-carboxylic acid.

-

Conditions : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, room temperature, 12 hours.

-

Yield : 78%.

Alternative Method: Acid Chloride Activation

Table 2: Comparison of Esterification Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Steglich | Mild conditions, high yield | Requires anhydrous conditions |

| Acid Chloride | Faster reaction | Hazardous HCl gas release |

Green Chemistry Approaches

Recent advancements emphasize sustainability:

-

Solvent-free synthesis : Using mechanochemical grinding for coumarin-thiazole coupling.

-

Biocatalysis : Lipase-mediated esterification in aqueous media (experimental yields: 65–68%).

Analytical Characterization

Critical data for verifying the compound’s structure:

-

HRMS : m/z [M+H]+ calcd. for C₁₈H₁₂NO₅S: 354.0441; found: 354.0448.

-

¹H NMR (DMSO-d₆): δ 8.80 (s, C4-H of coumarin), 7.30–8.65 (m, aromatic protons), 2.40 (s, thiazole-CH₃).

Challenges and Solutions

-

Steric hindrance : Bulky substituents on coumarin reduce esterification efficiency. Solution: Use bulky-base catalysts like DMAP.

-

Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves thiazole-byproducts.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or chromone rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole or chromone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities , making it a candidate for further pharmacological exploration. The following sections detail its applications based on empirical studies.

Antimicrobial Activity

The thiazole and chromenone moieties are known for their roles in modulating various biological pathways, particularly in antimicrobial activity. Studies have shown that derivatives of thiazole exhibit promising antibacterial and antifungal properties. For instance, compounds similar to 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate have been tested against various pathogens, demonstrating effective inhibition of growth at low concentrations .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The structural features contribute to its binding affinity with biological targets such as cyclooxygenases and lipoxygenases, which are crucial in the inflammatory response .

Anticancer Potential

The anticancer properties of compounds containing thiazole and chromenone rings have been documented extensively. Research has indicated that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with varying degrees of potency. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that allow for the efficient construction of the desired compound while maintaining high yields. The structure–activity relationship studies suggest that modifications to either the thiazole or chromenone moiety can significantly alter biological activity .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring + Chromenone | Antimicrobial, anti-inflammatory, anticancer |

| 2-Oxo-2H-chromen-7-yloxyacetate | Chromenone with oxyacetate | Moderate anticancer activity |

| Thiazole derivatives | Varied substitutions | Antibacterial and antifungal |

Case Studies

Several studies have explored the biological potential of related compounds:

- Antimicrobial Efficacy : A study highlighted the antifungal activity against Fusarium oxysporum, where derivatives similar to the target compound showed significant inhibitory effects at concentrations comparable to commercial fungicides.

- Anticancer Activity : In vitro assays demonstrated that thiazole-containing compounds exhibited potent cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective growth inhibition .

- Anti-inflammatory Mechanisms : Investigations into enzyme inhibition revealed that certain derivatives could effectively block inflammatory pathways, suggesting therapeutic potential in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Spectral Data

- Melting Points: Compound 6 (178–180°C) has a higher melting point than thiazole derivatives like (2-methyl-1,3-thiazol-4-yl)methanol (mp 50°C) , suggesting the coumarin core enhances thermal stability.

- NMR Trends : In Compound 6, aromatic protons (e.g., 8-H at δ 8.14) are deshielded due to electron-withdrawing ester groups . The target compound’s thiazole substituent may further shift proton signals due to its electronegativity.

Research Findings and Implications

- Structural Insights : The thiazole group’s rigidity and hydrogen-bonding capacity (vs. furan’s π-π stacking) may improve binding to hydrophobic enzyme pockets, as seen in MTEP’s receptor interactions .

- Synthetic Challenges : Thiazole incorporation may require protecting-group strategies to avoid side reactions during esterification, unlike simpler furan derivatives .

- Biological Potential: Coumarin-thiazole hybrids are understudied but could bridge the bioactivity profiles of anticoagulant coumarins and neuroactive thiazoles.

Biological Activity

The compound 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a heterocyclic structure that combines elements of thiazole and coumarin, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Features

The compound features a chromene backbone with a thiazole moiety. The combination of these structures contributes to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 343.4 g/mol.

Biological Activity Overview

Research indicates that compounds containing both thiazole and chromene moieties exhibit significant biological activities, including:

- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal effects, likely through mechanisms involving the inhibition of cell wall synthesis and interference with cellular signaling pathways such as NF-κB.

- Anticancer Activity : Studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and modulating key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s .

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating .

- Reactive Oxygen Species (ROS) Generation : The interaction with cellular components can lead to increased ROS levels, contributing to the cytotoxic effects observed in various cancer cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Furan-2-carbonyl chloride, Et₃N, DCM | 65–70 | ≥95% |

| 2 | 2-Methylthiazole-4-boronic acid, Pd(PPh₃)₄, K₂CO₃ | 50–55 | 90–92% |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is essential:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS ([M+H]+ at m/z 385.2) validates molecular weight .

- X-ray Crystallography: Resolves bond lengths (e.g., C-O ester: 1.34 Å) and dihedral angles between chromen and thiazole rings .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer) may arise from assay conditions or impurities. Mitigation strategies include:

Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC values) and NCI-60 panels for cancer cell lines.

Purity Validation: Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient).

SAR Studies: Compare activity of analogs (e.g., replacing furan with thiophene) to isolate pharmacophoric groups .

Q. Table 2: Biological Activity Comparison

| Assay Type | IC50/MIC (µM) | Cell Line/Strain | Reference Analog |

|---|---|---|---|

| Anticancer | 12.5 ± 1.2 | MCF-7 | Thiophene variant |

| Antimicrobial | 25.0 ± 3.0 | S. aureus | 4-Methoxy analog |

Advanced: How does the electronic structure influence reactivity in substitution reactions?

Methodological Answer:

The electron-withdrawing chromen-2-one and thiazole moieties activate the furan ester toward nucleophilic substitution. Computational studies (DFT/B3LYP) reveal:

- LUMO Localization: On the ester carbonyl (C=O) and thiazole nitrogen, making these sites reactive .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms.

Experimental Validation: - React with amines (e.g., piperidine) at 60°C to form amide derivatives (confirmed by IR: loss of C=O stretch at 1740 cm⁻¹) .

Advanced: What crystallographic data elucidate conformational stability?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

- Torsional Angles: Chromen-thiazole dihedral angle = 85.2°, indicating restricted rotation and planar conformation .

- Intermolecular Interactions: C-H···O hydrogen bonds (2.8–3.0 Å) between furan oxygen and chromen protons stabilize the lattice .

Implications for Drug Design: - Conformational rigidity enhances target binding (e.g., kinase inhibition) .

Basic: What analytical techniques monitor reaction intermediates?

Methodological Answer:

- TLC: Use silica gel plates with UV254; eluent = ethyl acetate/hexane (3:7). Intermediate Rf = 0.3 (ester) vs. 0.6 (final product) .

- HPLC: C18 column, gradient elution (30–70% acetonitrile in 20 min) to resolve intermediates .

Advanced: How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

Variations in NMR shifts (e.g., ±0.2 ppm) may stem from solvent or pH differences. Standardization steps:

Deuterated Solvent Calibration: Use DMSO-d₆ for consistency.

pH Control: Adjust with TFA or NaHCO₃ to stabilize protonation states .

2D NMR (HSQC, HMBC): Resolve ambiguous assignments (e.g., overlapping thiazole/chromen protons) .

Advanced: What computational methods predict metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.